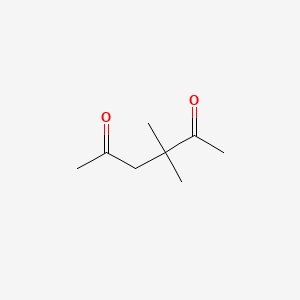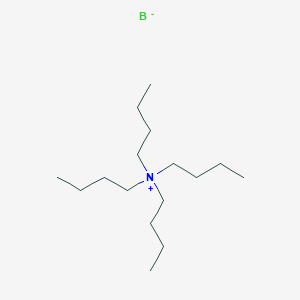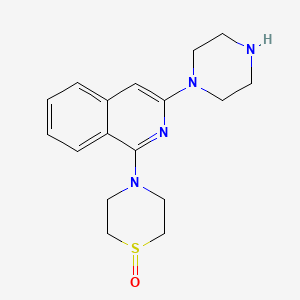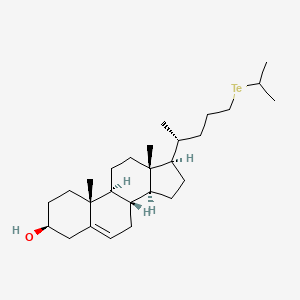![molecular formula C13H19NO8 B1198179 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 40915-50-2](/img/structure/B1198179.png)
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is structurally related to isoproterenol bitartrate and is known for its interactions with various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The initial step typically involves the formation of the benzenediol core, which is then subjected to various chemical reactions to introduce the hydroxy and amino groups. The final step involves the formation of the dihydroxybutanedioate salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties .
科学研究应用
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a bronchodilator and its impact on cardiovascular health.
作用机制
The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses. The pathways involved include the activation of adenylate cyclase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
相似化合物的比较
Similar Compounds
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid is structurally similar to compounds like isoproterenol, epinephrine, and norepinephrine. These compounds share a common core structure but differ in their functional groups and biological activities .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Unlike its analogs, this compound has a distinct profile of receptor binding and activation, making it a valuable compound for both research and therapeutic applications .
属性
CAS 编号 |
40915-50-2 |
|---|---|
分子式 |
C13H19NO8 |
分子量 |
317.29 g/mol |
IUPAC 名称 |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6-4-7(9(12)5-10)2-3-8(6)11;5-1(3(7)8)2(6)4(9)10/h2-4,9,11-12H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI 键 |
CRGJBQNAGIDXLG-NDAAPVSOSA-N |
SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
CC1=C(C=CC(=C1)[C@H](CN)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
40915-50-2 |
同义词 |
isolevin isoproterenol bitartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)






![1-(4-Cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1198118.png)
